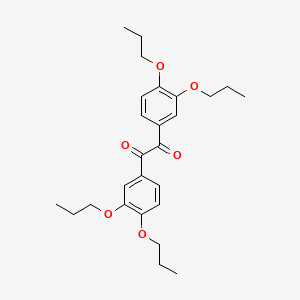
N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with methoxy groups at positions 5 and 6, and an iodoacetamide group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide typically involves the iodination of a precursor compound, such as 5,6-dimethoxypyridin-3-ylamine, followed by acylation with iodoacetic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and phosphines. Conditions may involve the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide involves its interaction with specific molecular targets. The iodoacetamide group can react with nucleophilic residues, such as cysteine thiols, in proteins, leading to the modification of enzyme activity or protein function. This reactivity makes it a useful tool in biochemical studies to investigate protein function and enzyme mechanisms.
Vergleich Mit ähnlichen Verbindungen
N-(5,6-Dimethoxypyridin-3-yl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of iodine.
N-(5,6-Dimethoxypyridin-3-yl)-2-bromoacetamide: Similar structure but with a bromine atom instead of iodine.
N-(5,6-Dimethoxypyridin-3-yl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
123350-76-5 |
|---|---|
Molekularformel |
C9H11IN2O3 |
Molekulargewicht |
322.10 g/mol |
IUPAC-Name |
N-(5,6-dimethoxypyridin-3-yl)-2-iodoacetamide |
InChI |
InChI=1S/C9H11IN2O3/c1-14-7-3-6(12-8(13)4-10)5-11-9(7)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
BTNFZUZZXGZLDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)NC(=O)CI)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)

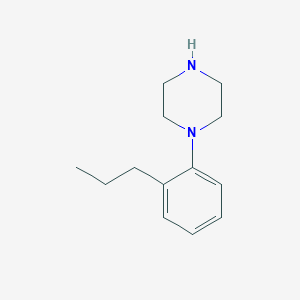
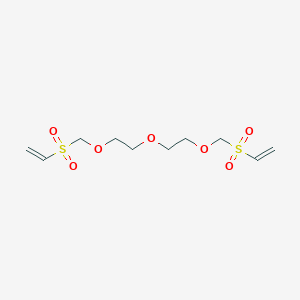
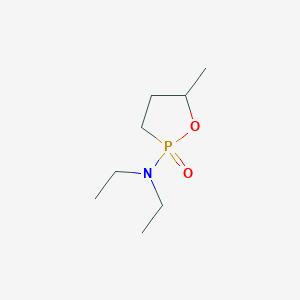
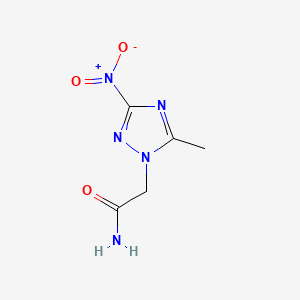
![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

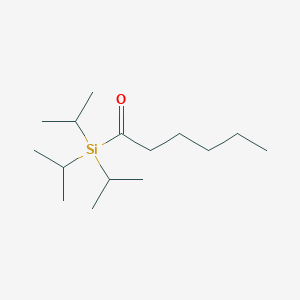
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
